N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide, also known as FPQ, is a novel quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPQ is a small molecule compound that has been synthesized using various methods and has shown promising results in various scientific research studies.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus . The compound’s antibacterial activity can be explored against both gram-positive and gram-negative bacteria. Investigating its mechanism of action and potential synergies with existing antibiotics could lead to novel treatment strategies.
Anti-Inflammatory Potential
Furan compounds, including our target molecule, have demonstrated anti-inflammatory effects. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as arthritis, asthma, and autoimmune diseases. Further studies are needed to elucidate the precise mechanisms involved .
Anticancer Properties
Furan derivatives exhibit anticancer potential, making them interesting candidates for cancer drug development. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancer. Investigating the compound’s impact on tumor growth, apoptosis, and metastasis could provide valuable insights .
Anti-Ulcer and Gastroprotective Effects
Furan-containing compounds have been investigated for their gastroprotective properties. They may help prevent gastric ulcers by modulating mucosal integrity, reducing oxidative stress, and inhibiting inflammatory mediators. Understanding their interactions with gastric mucosa and potential clinical applications is crucial .
Antiviral Activity
Furan derivatives have shown promise as antiviral agents. Researchers have explored their effects against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. Investigating their mode of action and potential synergy with existing antiviral drugs could lead to novel therapeutic options .
Anti-Fibrosis Potential
Recent studies have highlighted the compound’s anti-fibrosis activity. It may play a role in preventing excessive tissue scarring and fibrotic changes in organs such as the liver, lungs, and kidneys. Investigating its effects on fibroblast proliferation, collagen deposition, and cytokine modulation is essential .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, some quinoxaline derivatives are known to inhibit tyrosine kinases, an enzyme that can modulate signal transduction pathways .
Biochemical Pathways
If the compound does indeed inhibit collagen prolyl-4-hydroxylase as suggested by some studies , it could potentially affect the collagen biosynthesis pathway and thereby influence the structure and function of connective tissues.
Result of Action
If the compound does inhibit collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis and stability, leading to changes in the structure and function of tissues where collagen is a major component .
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(17-12-21-14-4-1-2-5-15(14)23-17)22-11-13-7-8-20-16(10-13)18-6-3-9-25-18/h1-10,12H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVMBQUXMBRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.